tert-Butyl (1-carbamothioylcyclopropyl)carbamate
Overview
Description
Tert-Butyl (1-carbamothioylcyclopropyl)carbamate, or TBCC, is an organic compound used in various scientific research applications. It is a versatile compound with a range of biochemical and physiological effects. TBCC is synthesized using a specific method and can be used for a variety of lab experiments.
Scientific Research Applications
Enantioselective Synthesis
- tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Metalation and Alkylation Studies
- tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes have been explored for their potential in metalation and alkylation between silicon and nitrogen (Sieburth et al., 1996).
Synthesis of Spirocyclopropanated Analogues
- tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been used to create spirocyclopropanated analogues of certain insecticides, demonstrating its utility in agricultural chemistry (Brackmann et al., 2005).
Role in Atmospheric CO2 Fixation
- A study on cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite highlights its potential in environmental chemistry (Takeda et al., 2012).
Pharmaceutical Intermediates
- tert-Butyl (1-carbamothioylcyclopropyl)carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (Zhao et al., 2017).
Pd-catalyzed Amidation Studies
- Palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been investigated, showcasing its relevance in synthetic organic chemistry (Qin et al., 2010).
Deprotection of tert-butyl Carbamates
- Aqueous phosphoric acid has been used effectively for the deprotection of tert-butyl carbamates, indicating its significance in synthetic methodologies (Li et al., 2006).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(1-carbamothioylcyclopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-8(2,3)13-7(12)11-9(4-5-9)6(10)14/h4-5H2,1-3H3,(H2,10,14)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXULZLWFLXCUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-carbamothioylcyclopropyl)carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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